molecular formula C11H8BrNO B13470663 7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole

Cat. No.: B13470663
M. Wt: 250.09 g/mol
InChI Key: YXYSSXKSYOQRFY-UHFFFAOYSA-N
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Description

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazoles, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: Conversion to oximes or other oxygen-containing derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .

Scientific Research Applications

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar five-membered ring structure.

    4,5-Dihydroisoxazole: A reduced form of isoxazole with similar reactivity.

    Naphtho[1,2-d]isoxazole: A related compound with a naphthalene ring fused to the isoxazole ring.

Uniqueness

7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

7-bromo-4,5-dihydrobenzo[e][1,2]benzoxazole

InChI

InChI=1S/C11H8BrNO/c12-8-2-3-9-7(5-8)1-4-11-10(9)6-13-14-11/h2-3,5-6H,1,4H2

InChI Key

YXYSSXKSYOQRFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NO2)C3=C1C=C(C=C3)Br

Origin of Product

United States

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